2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
CAS No.: 74853-07-9
Cat. No.: VC20763083
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one - 74853-07-9](/images/no_structure.jpg)
CAS No. | 74853-07-9 |
---|---|
Molecular Formula | C19H21N5O2 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
Standard InChI | InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25) |
Standard InChI Key | SEHQVBVJJRRRSG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O |
Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O |
Chemical Identity and Structure
Basic Identification
The compound 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one is registered with CAS number 74853-07-9 . It is known by several synonyms, including:
-
Posaconazole inter-5
-
Posazonazole Intermediate 5
-
Posaconazole Methoxy Triazole Impurity
-
4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-4H-1,2,4-triazol-3-ol
-
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
-
4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-1H-1,2,4-triazol-5-one
This compound is characterized by its molecular formula C19H21N5O2 and has been assigned the InChI Key SEHQVBVJJRRRSG-UHFFFAOYSA-N, which uniquely identifies its chemical structure in databases .
Structural Features
The structure of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one contains several key functional groups:
-
A 1,2,4-triazol-3-one ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms
-
A piperazine ring (six-membered heterocycle with two nitrogen atoms)
-
A methoxyphenyl group (benzene ring with a methoxy substituent)
-
Connecting phenyl groups that create the complex spatial arrangement
The structure contains multiple nitrogen atoms that can participate in hydrogen bonding, which influences its physical properties and potential biological interactions. The FDA has assigned this compound the UNII code 69BLQ3QLT8, further establishing its identity for regulatory purposes .
Physical and Chemical Properties
Physical Characteristics
The physical properties of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one are summarized in the following table:
The high melting point with decomposition indicates strong intermolecular forces in the crystal structure. The solid appears as a particulate powder under normal conditions, making it suitable for various laboratory handling procedures.
Chemical Properties
The compound exhibits several important chemical properties:
-
pKa Value: 10.16±0.20 (predicted), indicating its acid-base behavior
-
Solubility: Slightly soluble in DMSO when heated, suggesting limited solubility in polar aprotic solvents
-
Stability: Requires storage in sealed, dry conditions at 2-8°C, indicating potential sensitivity to moisture and/or heat
The presence of the triazole and piperazine rings contributes to the compound's chemical reactivity and potential hydrogen bonding capabilities. The moderate LogP value (between 2.02 and 2.3) suggests a balance between hydrophilic and lipophilic properties, which is often favorable for drug-like compounds.
Analytical Methods
Manufacturer | Product Number | Packaging | Price (as of reference date) |
---|---|---|---|
TRC | M266245 | 10mg | $55 |
American Custom Chemicals Corporation | CHM0070321 | Various | Information incomplete |
This information suggests the compound is primarily available for research purposes in relatively small quantities, consistent with its specialized applications in analytical chemistry and pharmaceutical research .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume